molecular formula C10H14ClNO2 B170208 Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride CAS No. 197792-60-2

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Cat. No.: B170208
CAS No.: 197792-60-2
M. Wt: 215.67 g/mol
InChI Key: UAHVOECKJGGQPK-UHFFFAOYSA-N
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Description

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride typically begins with commercially available starting materials such as methyl 2-bromoacetate and 3-(aminomethyl)phenylboronic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

Comparison with Similar Compounds

    Methyl 2-(4-(aminomethyl)phenyl)-acetate hydrochloride: Similar structure but with the aminomethyl group at the para position.

    Ethyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness:

    Positional Isomerism: The position of the aminomethyl group on the phenyl ring can significantly influence the compound’s reactivity and biological activity.

    Ester Group Variation: The nature of the ester group (methyl vs. ethyl) can affect the compound’s physical properties and reactivity.

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHVOECKJGGQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611193
Record name Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197792-60-2
Record name Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-cyano-phenyl)-acetic acid methyl ester (18.06 g, 103 mmol) in MeOH (150 mL) and 4M HCl in dioxane (30.0 mL, 120 mmol) was added 10% palladium on carbon (2 g). The mixture was placed on a Parr shaker and was hydrogenated at 50 psi hydrogen for 24 h. The catalyst was removed via filtration through Celite® and the organic solution was concentrated in vacuo. The resulting solid was stirred in EtOAc and filtered to provide the title compound as a white solid (20.42 g). 1H NMR (400 MHz, CD3OD) δ 7.42-7.32 (m, 4H), 4.09 (s, 2H), 3.69 (s, 2H), 3.67 (s, 3H); MS 180 (M+1). mg).
Quantity
18.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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